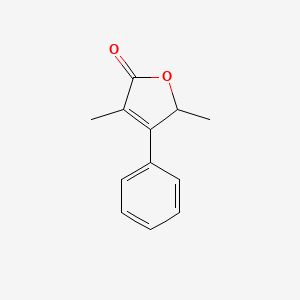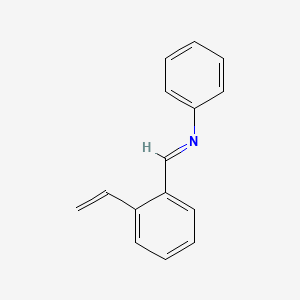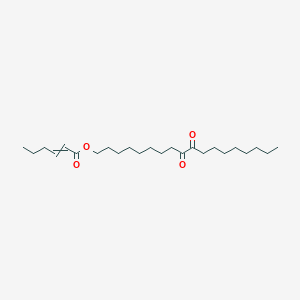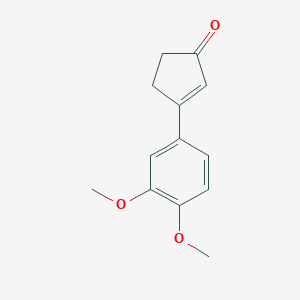![molecular formula C14H9Cl6N3O B14290493 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 113078-44-7](/img/structure/B14290493.png)
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and two trichloromethyl groups attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzene and an appropriate alkylating agent.
Addition of Trichloromethyl Groups: The trichloromethyl groups can be added through a chlorination reaction using trichloromethylating agents like carbon tetrachloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Partially or fully dechlorinated triazine derivatives.
Substitution: Triazine derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and chemical stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry:
Pesticides: The compound can be used as an intermediate in the synthesis of herbicides and insecticides.
Dyes: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the trichloromethyl groups can increase its reactivity towards biological targets.
Comparación Con Compuestos Similares
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chlorine atoms attached to the ring.
2-[2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: A similar compound with a methoxy group in the para position of the phenyl ring.
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-dichloro-1,3,5-triazine: A derivative with fewer chlorine atoms.
Uniqueness: The presence of both the methoxyphenyl group and the trichloromethyl groups in 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine makes it unique compared to other triazine derivatives. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which are not observed in simpler triazine compounds.
Propiedades
Número CAS |
113078-44-7 |
|---|---|
Fórmula molecular |
C14H9Cl6N3O |
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
2-[2-(3-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C14H9Cl6N3O/c1-24-9-4-2-3-8(7-9)5-6-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3 |
Clave InChI |
TWDHUIKDBFFCCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
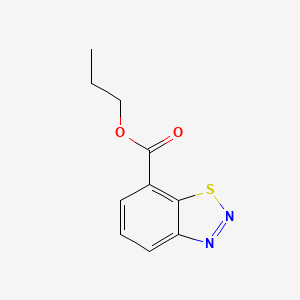

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

